methyl N-[3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate
CAS No.:
Cat. No.: VC14790970
Molecular Formula: C23H23N3O7
Molecular Weight: 453.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23N3O7 |
|---|---|
| Molecular Weight | 453.4 g/mol |
| IUPAC Name | methyl 2-[3-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanoylamino]acetate |
| Standard InChI | InChI=1S/C23H23N3O7/c1-31-16-9-8-14-19(20(16)33-3)23(30)26-15-7-5-4-6-13(15)22(29)25(21(14)26)11-10-17(27)24-12-18(28)32-2/h4-9,21H,10-12H2,1-3H3,(H,24,27) |
| Standard InChI Key | DFVFAGUNYSCQMA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NCC(=O)OC)OC |
Introduction
Methyl N-[3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate is a complex organic compound featuring a unique structure that includes a methyl ester of glycine linked to a propanoyl group and an isoindoloquinazoline moiety. This compound is characterized by its molecular formula, C₁₈H₁₈N₂O₅, and a molecular weight of approximately 342.35 g/mol. The presence of multiple functional groups, such as methoxy and carbonyl groups, contributes to its potential biological activity and reactivity.
Synthesis
The synthesis of methyl N-[3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate typically involves multi-step organic synthesis techniques. These methods often include the formation of the isoindoloquinazoline core followed by the attachment of the propanoyl and glycine ester moieties.
Biological Activity and Potential Applications
Compounds similar to methyl N-[3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate have been studied for their biological activities, which may include antiproliferative effects or interactions with enzymes. The unique structural features of these compounds make them candidates for further research in pharmaceuticals and materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume